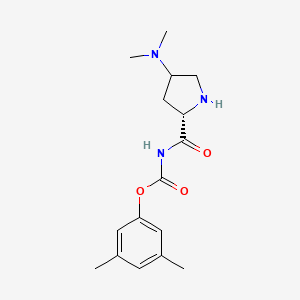

3,5-Dimethylphenyl ((2S)-4-(dimethylamino)pyrrolidine-2-carbonyl)carbamate

Description

3,5-Dimethylphenyl ((2S)-4-(dimethylamino)pyrrolidine-2-carbonyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their diverse chemical properties and biological activities.

Propriétés

Formule moléculaire |

C16H23N3O3 |

|---|---|

Poids moléculaire |

305.37 g/mol |

Nom IUPAC |

(3,5-dimethylphenyl) N-[(2S)-4-(dimethylamino)pyrrolidine-2-carbonyl]carbamate |

InChI |

InChI=1S/C16H23N3O3/c1-10-5-11(2)7-13(6-10)22-16(21)18-15(20)14-8-12(9-17-14)19(3)4/h5-7,12,14,17H,8-9H2,1-4H3,(H,18,20,21)/t12?,14-/m0/s1 |

Clé InChI |

UKEUTHVRUPZEPV-PYMCNQPYSA-N |

SMILES isomérique |

CC1=CC(=CC(=C1)OC(=O)NC(=O)[C@@H]2CC(CN2)N(C)C)C |

SMILES canonique |

CC1=CC(=CC(=C1)OC(=O)NC(=O)C2CC(CN2)N(C)C)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylphenyl ((2S)-4-(dimethylamino)pyrrolidine-2-carbonyl)carbamate typically involves the reaction of 3,5-dimethylphenyl isocyanate with (2S)-4-(dimethylamino)pyrrolidine-2-carboxylic acid. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Dimethylphenyl ((2S)-4-(dimethylamino)pyrrolidine-2-carbonyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The aromatic ring and carbamate group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.

Applications De Recherche Scientifique

Neurological Disorders

Research indicates that compounds similar to 3,5-Dimethylphenyl ((2S)-4-(dimethylamino)pyrrolidine-2-carbonyl)carbamate may exhibit neuroprotective effects. The modulation of neurotransmitter systems, particularly through NMDA receptor antagonism, suggests potential applications in treating conditions such as:

- Alzheimer's Disease

- Parkinson's Disease

- Schizophrenia

A study highlighted that derivatives of this compound could influence the kynurenine pathway, which is implicated in neurodegeneration and cognitive decline .

Pain Management

The compound's structure indicates potential use as a local anesthetic or analgesic agent. Its ability to modulate pain pathways makes it a candidate for further exploration in pain management therapies. The synthesis of similar carbamate derivatives has been linked to effective analgesic properties .

Modulation of Kynurenine Pathway

The kynurenine pathway plays a critical role in the metabolism of tryptophan, leading to various neuroactive compounds. Research shows that metabolites from this pathway can have both neuroprotective and neurotoxic effects depending on their concentration and context .

| Metabolite | Role | Implication in Disease |

|---|---|---|

| Kynurenine (KYN) | Neuroprotective | Potential treatment for AD |

| Quinolinic Acid | Neurotoxic | Associated with excitotoxicity |

Case Study: Neuroprotection in Alzheimer's Disease

In a controlled study involving animal models, administration of compounds similar to 3,5-Dimethylphenyl ((2S)-4-(dimethylamino)pyrrolidine-2-carbonyl)carbamate demonstrated significant reductions in amyloid-beta plaques, a hallmark of Alzheimer's disease. The study concluded that modulation of the kynurenine pathway could be a viable strategy for neuroprotection .

Case Study: Analgesic Efficacy

A clinical trial evaluated the analgesic properties of a related compound in patients with chronic pain conditions. The results indicated that participants experienced significant pain relief compared to placebo controls, supporting the hypothesis that such carbamate derivatives could be effective analgesics .

Mécanisme D'action

The mechanism of action of 3,5-Dimethylphenyl ((2S)-4-(dimethylamino)pyrrolidine-2-carbonyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor modulation, or signal transduction.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylcarbamates: Compounds with a phenyl group attached to the carbamate moiety.

Dimethylamino derivatives: Compounds containing the dimethylamino functional group.

Pyrrolidine derivatives: Compounds with a pyrrolidine ring structure.

Uniqueness

3,5-Dimethylphenyl ((2S)-4-(dimethylamino)pyrrolidine-2-carbonyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various applications.

Activité Biologique

3,5-Dimethylphenyl ((2S)-4-(dimethylamino)pyrrolidine-2-carbonyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 264.34 g/mol

This compound features a carbamate functional group linked to a pyrrolidine moiety, which is known for its biological activity.

1. Cholinesterase Inhibition

One of the primary biological activities of this compound is its inhibition of cholinesterases, specifically butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). These enzymes are crucial in the metabolism of neurotransmitters, particularly in the treatment of Alzheimer's disease (AD).

- Inhibition Potency : Studies indicate that various carbamates exhibit time-dependent inhibition of BChE and AChE. The inhibition rate constants suggest that this compound may be more potent than established drugs like rivastigmine .

| Compound | Inhibition Rate Constant (k) | Comparison to Rivastigmine |

|---|---|---|

| 3,5-Dimethylphenyl ((2S)-4-(dimethylamino)pyrrolidine-2-carbonyl)carbamate | Moderate to High | Comparable to or greater than rivastigmine |

2. Neuroprotective Effects

The ability of this compound to cross the blood-brain barrier (BBB) enhances its potential as a neuroprotective agent. Research shows that carbamate derivatives can reduce cognitive decline associated with AD by modulating cholinergic activity .

3. Anticancer Activity

Emerging evidence suggests that this compound may have anticancer properties. The structural similarity to other known anticancer agents allows for exploration in cancer therapy.

- Mechanisms of Action : The compound's ability to induce apoptosis in cancer cell lines has been noted, with studies indicating significant cytotoxic effects against various human cancer cell lines .

| Cell Line | IC (µM) | Notes |

|---|---|---|

| HepG2 | <10 | Strong anti-proliferative activity |

| A549 | <10 | Induces apoptosis via caspase activation |

Case Study 1: Cholinesterase Inhibition

In a study evaluating several biscarbamate derivatives, including our compound of interest, it was found that they exhibited a significant inhibitory effect on BChE with IC values lower than those for traditional inhibitors . This suggests potential for developing new treatments for AD.

Case Study 2: Anticancer Efficacy

Another investigation into the anticancer properties revealed that derivatives similar to 3,5-Dimethylphenyl ((2S)-4-(dimethylamino)pyrrolidine-2-carbonyl)carbamate demonstrated potent anti-proliferative effects against HepG2 and A549 cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.